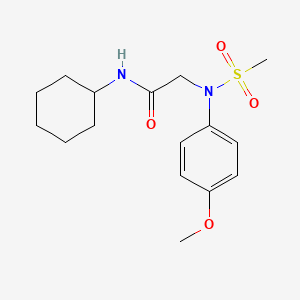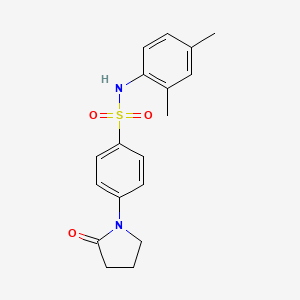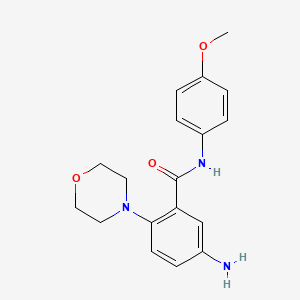![molecular formula C16H15ClFNO2 B5783311 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B5783311.png)
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide, also known as FCPR03, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the benzamide class of compounds and has been shown to exhibit promising results in various research studies.
Mecanismo De Acción
The exact mechanism of action of 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide is not fully understood, but it is believed to inhibit the activity of certain enzymes involved in cell proliferation and inflammation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and inflammation. 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide is its potent antiproliferative and cytotoxic effects against cancer cells. It has also been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide is its relatively low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide. One potential area of research is the development of more efficient synthesis methods to improve the yield and purity of 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide. Additionally, further studies are needed to elucidate the exact mechanism of action of 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide and its potential therapeutic applications in the treatment of cancer and inflammatory diseases. Finally, more studies are needed to evaluate the safety and efficacy of 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide in preclinical and clinical trials.
Métodos De Síntesis
The synthesis of 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-fluoro-phenylacetic acid in the presence of thionyl chloride and dimethylformamide. The resulting product is then further reacted with ethylenediamine to obtain 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide in high yield.
Aplicaciones Científicas De Investigación
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antiproliferative and cytotoxic effects against various cancer cell lines, including breast, prostate, and lung cancers. 5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide has also been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO2/c1-21-15-7-4-12(17)10-14(15)16(20)19-9-8-11-2-5-13(18)6-3-11/h2-7,10H,8-9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHWRACTYPQBSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}thio)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5783228.png)
![methyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5783232.png)
![3-[(4-bromobenzylidene)amino]-2-butyl-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5783239.png)


![2-[(1-allyl-1H-tetrazol-5-yl)thio]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5783260.png)
![N'-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5783265.png)

![methyl 3-[(anilinocarbonothioyl)amino]-2-methylbenzoate](/img/structure/B5783273.png)



![6-bromo-N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-cyclopropyl-4-quinolinecarbohydrazide](/img/structure/B5783310.png)
